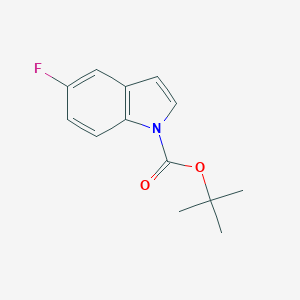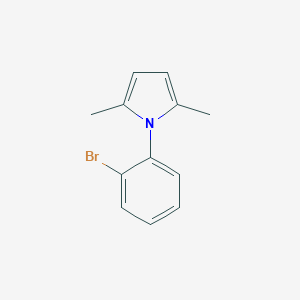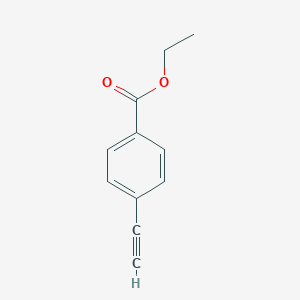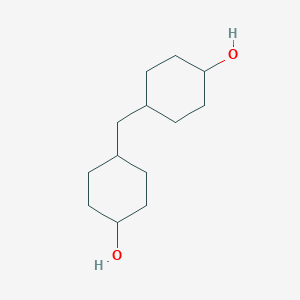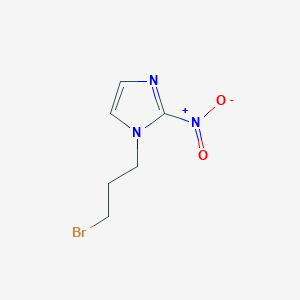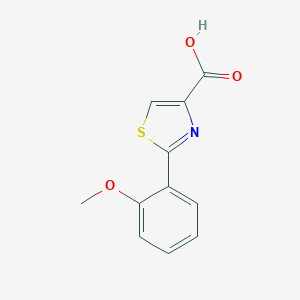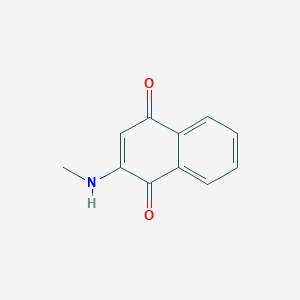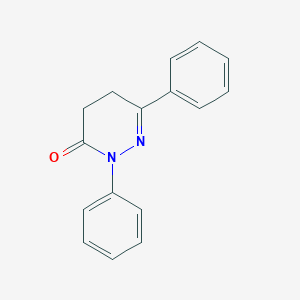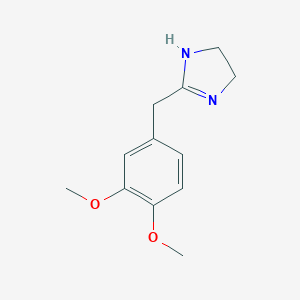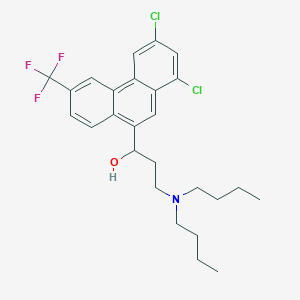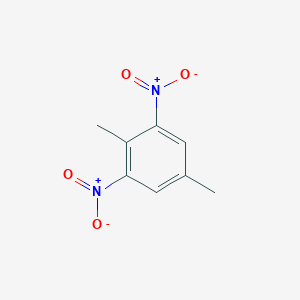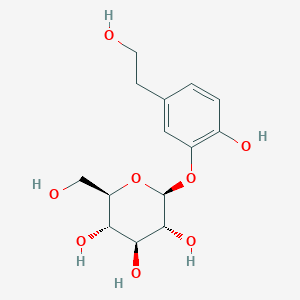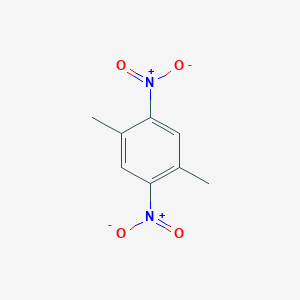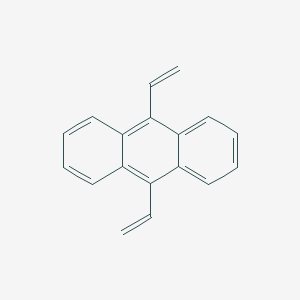
7-(Trifluoromethyl)quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)quinoxalin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the quinoxaline family, which is widely used in medicinal chemistry due to its diverse biological activities.
Applications De Recherche Scientifique
7-(Trifluoromethyl)quinoxalin-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of its main applications is in medicinal chemistry. This compound has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)quinoxalin-2-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the activity of certain signaling pathways that are involved in the development of cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-(Trifluoromethyl)quinoxalin-2-amine has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to modulate the activity of certain signaling pathways that are involved in the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(Trifluoromethyl)quinoxalin-2-amine in lab experiments include its high yield synthesis method, its diverse biological activities, and its potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for the study of 7-(Trifluoromethyl)quinoxalin-2-amine. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its potential therapeutic effects. Additionally, more research is needed to evaluate its safety and potential side effects, in order to determine its suitability for clinical use.
Conclusion
In conclusion, 7-(Trifluoromethyl)quinoxalin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method is efficient and provides a straightforward approach to synthesizing this compound. It exhibits diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. However, more research is needed to fully understand its mechanism of action, its potential side effects, and its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 7-(Trifluoromethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-(Trifluoromethyl)quinoxalin-2-amine as a white solid with a high yield. This method is efficient and provides a straightforward approach to synthesizing this compound.
Propriétés
Numéro CAS |
59489-42-8 |
|---|---|
Nom du produit |
7-(Trifluoromethyl)quinoxalin-2-amine |
Formule moléculaire |
C9H6F3N3 |
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
7-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(13)4-14-6/h1-4H,(H2,13,15) |
Clé InChI |
GNIUDFFVKMMRPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |
SMILES canonique |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



